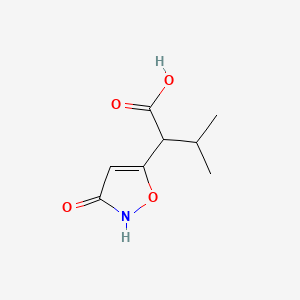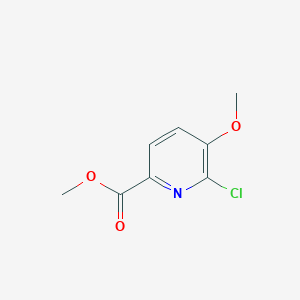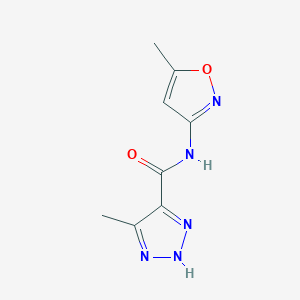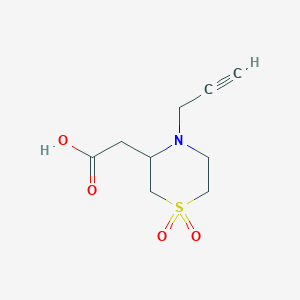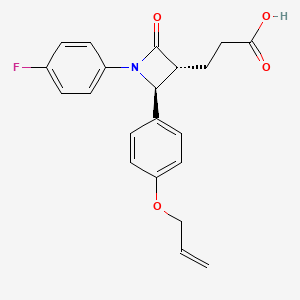
3-((2S,3R)-2-(4-(Allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2S,3R)-2-(4-(Allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azetidinone ring, a fluorophenyl group, and an allyloxyphenyl group, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 3-((2S,3R)-2-(4-(Allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid involves multiple steps, typically starting with the preparation of the azetidinone ring This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy and fluorophenyl positions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-((2S,3R)-2-(4-(Allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((2S,3R)-2-(4-(Allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparación Con Compuestos Similares
Similar compounds to 3-((2S,3R)-2-(4-(Allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid include other azetidinone derivatives and compounds with fluorophenyl or allyloxyphenyl groups. What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. Examples of similar compounds include:
- 3-((2S,3R)-2-(4-(Methoxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid
- 3-((2S,3R)-2-(4-(Allyloxy)phenyl)-1-(4-chlorophenyl)-4-oxoazetidin-3-yl)propanoic acid
These comparisons highlight the importance of structural variations in determining the properties and applications of such compounds.
Propiedades
Fórmula molecular |
C21H20FNO4 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-prop-2-enoxyphenyl)azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C21H20FNO4/c1-2-13-27-17-9-3-14(4-10-17)20-18(11-12-19(24)25)21(26)23(20)16-7-5-15(22)6-8-16/h2-10,18,20H,1,11-13H2,(H,24,25)/t18-,20-/m1/s1 |
Clave InChI |
HUSMDMRNQIZPGE-UYAOXDASSA-N |
SMILES isomérico |
C=CCOC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)O |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


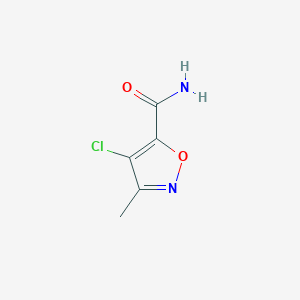
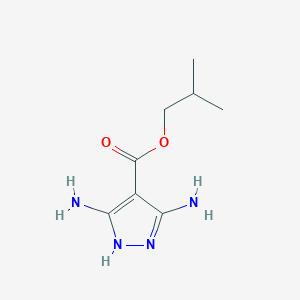
![tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15204410.png)
![4-Fluoro-2-(methylthio)benzo[d]oxazole](/img/structure/B15204412.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)

